![molecular formula C14H15N3O4 B2753207 N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide CAS No. 791081-68-0](/img/structure/B2753207.png)
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
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Description
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies and clinical trials. In
Scientific Research Applications
Bacterial RNA Polymerase Inhibitor
This compound has been synthesized as a derivative of dithiolopyrrolone and has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It inhibits bacterial RNA polymerase (RNAP), which is involved in the synthesis of RNAs in bacteria .
Antibacterial Activity
The compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL . This makes it a potential candidate for developing new antibacterial drugs .
Cytotoxicity
The compound has shown cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM . This suggests that it could potentially be used in cancer research .
Protein Kinase Inhibition
The mechanism of action of this compound involves the inhibition of protein kinases, which are involved in cell growth and signaling. This could potentially be used in the treatment of diseases related to cell growth and signaling.
Phosphodiesterase Inhibition
The compound has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. This could potentially be used in the treatment of diseases related to intracellular signaling.
Taste Enhancing Compound
A novel taste-enhancing compound was synthesized in 94% yield under optimized conditions . This development is important to reduce sodium intake, while maintaining food palatability .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-13(18)7-6-11(16-17)14(19)15-10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWSLDKONEQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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